Lipophilicity (LogP) Comparison: N-Methyl vs. N-Ethyl and Primary Amine Analogs
N-Methyl-2-(phenylthio)ethanamine exhibits a measured LogP of 2.04, placing it within the optimal range for CNS drug-likeness (LogP 1–3.5) . This represents a moderated lipophilicity compared to the N-ethyl analog (LogP 2.57), a difference of ΔLogP = −0.53, and a modest increase over the primary amine PAES (XlogP ~1.9) by ΔLogP ≈ +0.14 [REFS-2, REFS-3]. The N-methyl compound thus occupies an intermediate hydrophobicity window that balances membrane permeability against the risk of excessive non-specific binding associated with higher LogP values .
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 2.04 (measured, Hit2Lead) |
| Comparator Or Baseline | N-Ethyl-2-(phenylthio)ethanamine: LogP = 2.57; 2-(Phenylthio)ethanamine (PAES): XlogP ≈ 1.9 |
| Quantified Difference | ΔLogP = −0.53 vs. N-ethyl; ΔLogP ≈ +0.14 vs. PAES |
| Conditions | LogP measured by Hit2Lead/ChemBridge standard protocol; comparator LogP values from vendor databases (Hit2Lead, Chem960, ChemicalBook) |
Why This Matters
An intermediate LogP of 2.04 positions this compound favorably for CNS screening libraries where excessive lipophilicity (LogP >3) increases off-target binding and metabolic clearance risk, while insufficient lipophilicity (LogP <1) limits blood-brain barrier penetration.
